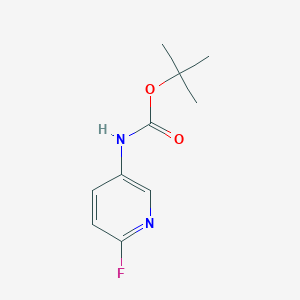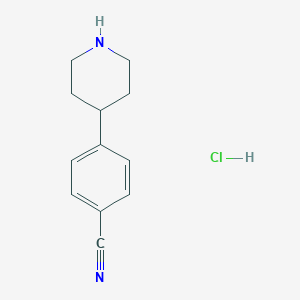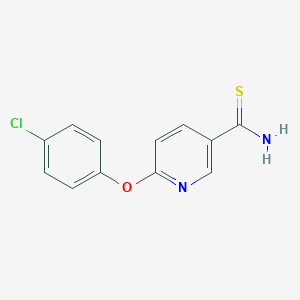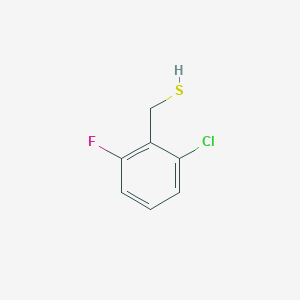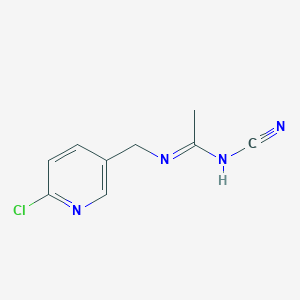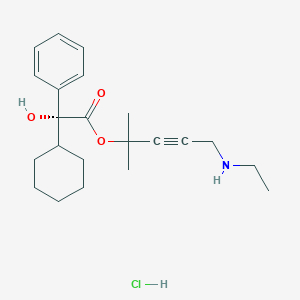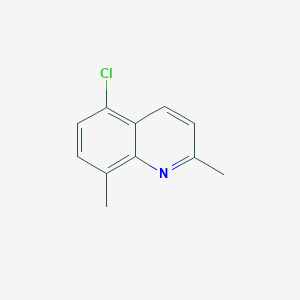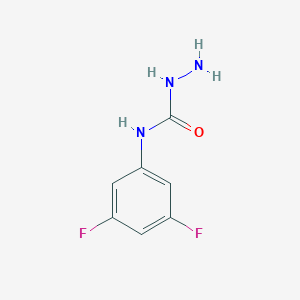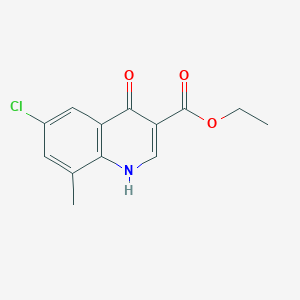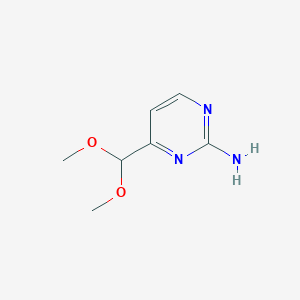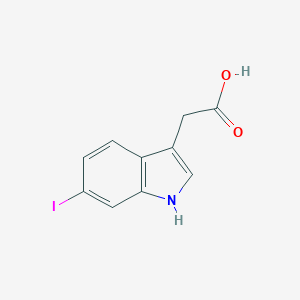
(6-Iodo-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Iodo-1H-indol-3-yl)acetic acid, commonly known as IA-2, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis. IA-2 is a potent modulator of the immune system and has been shown to have various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of IA-2 is not fully understood. However, it is believed to modulate the immune system by interacting with immune cells such as T cells and dendritic cells. IA-2 has been shown to inhibit the activation of T cells and the production of cytokines, which are involved in the immune response. IA-2 has also been shown to promote the differentiation of regulatory T cells, which are important in preventing autoimmune diseases.
Biochemical And Physiological Effects
IA-2 has various biochemical and physiological effects. It has been shown to modulate the immune system by inhibiting the activation of T cells and the production of cytokines. IA-2 has also been shown to promote the differentiation of regulatory T cells. In addition, IA-2 has been shown to have anti-inflammatory effects and has been used to study the role of inflammation in various diseases.
Advantages And Limitations For Lab Experiments
IA-2 has several advantages as a research tool. It is a potent modulator of the immune system and has been shown to have various biochemical and physiological effects. IA-2 is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to the use of IA-2 in lab experiments. IA-2 is a relatively new compound, and its mechanism of action is not fully understood. In addition, IA-2 is a potent modulator of the immune system, making it difficult to determine the specific effects of the compound on different immune cells.
Future Directions
There are several future directions for the study of IA-2. One direction is to further investigate the mechanism of action of IA-2. Understanding how IA-2 modulates the immune system could lead to the development of new treatments for autoimmune diseases and cancer. Another direction is to study the effects of IA-2 on different immune cells. This could help researchers understand the specific effects of the compound on different immune cells and could lead to the development of more targeted treatments. Finally, future studies could investigate the potential use of IA-2 in combination with other compounds to enhance its effects on the immune system.
Synthesis Methods
The synthesis of IA-2 involves a series of chemical reactions that result in the formation of the final product. The most commonly used method for synthesizing IA-2 is through the reaction of 6-iodoindole with chloroacetic acid in the presence of a base. This reaction yields IA-2 as a white crystalline powder. Other methods of synthesis include the reaction of 6-iodoindole with ethyl bromoacetate or ethyl chloroacetate.
Scientific Research Applications
IA-2 has been extensively studied for its potential use in various research applications. One of its most significant applications is in the field of immunology. IA-2 has been shown to be a potent modulator of the immune system and has been used to study the role of immune cells in autoimmune diseases such as type 1 diabetes. IA-2 has also been used to study the effects of immune cells on cancer development and progression.
properties
CAS RN |
191674-60-9 |
|---|---|
Product Name |
(6-Iodo-1H-indol-3-yl)acetic acid |
Molecular Formula |
C10H8INO2 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
2-(6-iodo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8INO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14) |
InChI Key |
KAAAYLDNUFOXMT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1I)NC=C2CC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1I)NC=C2CC(=O)O |
synonyms |
1H-Indole-3-aceticacid,6-iodo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



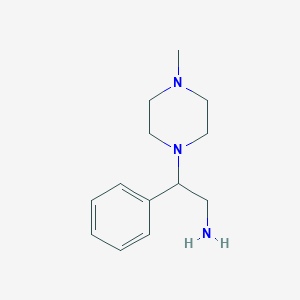
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
